N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide

Anticancer Breast Cancer Regioisomer Comparison

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide is a synthetic small molecule belonging to the N-(5-aryl-1,3,4-thiadiazol-2-yl)benzamide class, a scaffold widely investigated for anticancer, antimicrobial, fungicidal, and insecticidal applications. Its molecular formula is C16H12ClN3OS with a molecular weight of 329.8 g/mol.

Molecular Formula C16H12ClN3OS
Molecular Weight 329.8 g/mol
Cat. No. B11692163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
Molecular FormulaC16H12ClN3OS
Molecular Weight329.8 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl
InChIInChI=1S/C16H12ClN3OS/c1-10-6-2-3-7-11(10)14(21)18-16-20-19-15(22-16)12-8-4-5-9-13(12)17/h2-9H,1H3,(H,18,20,21)
InChIKeyNAKZERWCTZXXKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide – Structural Identity, Physicochemical Profile, and Procurement Baseline


N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide is a synthetic small molecule belonging to the N-(5-aryl-1,3,4-thiadiazol-2-yl)benzamide class, a scaffold widely investigated for anticancer, antimicrobial, fungicidal, and insecticidal applications [1]. Its molecular formula is C16H12ClN3OS with a molecular weight of 329.8 g/mol . The compound features a 1,3,4-thiadiazole core substituted at the 5-position with a 2-chlorophenyl ring and at the 2-amino position with a 2-methylbenzamide moiety. The ortho-methyl substitution on the benzamide ring introduces steric hindrance and alters the dihedral angle between the aromatic planes, a conformational feature that differentiates this regioisomer from its para- and meta-methyl counterparts [2]. The compound is commercially available as a screening compound from multiple vendors (e.g., smolecule Catalog S12130716; Life Chemicals) typically at ≥95% purity, though it lacks a publicly registered CAS number in major authoritative databases .

Why Generic Substitution Fails for N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide: Regioisomeric and Electronic Determinants of Biological Performance


Within the 1,3,4-thiadiazol-2-yl benzamide class, even minor positional isomerism on the benzamide ring produces substantial shifts in biological activity profiles. A 3D-QSAR study of 33 closely related 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazoles (E1–E33) demonstrated that the electrostatic potential field contributes more to fungicidal activity than steric or hydrophobic fields, and that the electronic nature and position of substituents on both aromatic rings critically govern inhibitory potency against pathogenic fungi [1]. The ortho-methyl substituent in the target compound creates a distinct steric and electronic environment compared to the 4-methyl regioisomer (CAS 392241-75-7), which has been separately reported with an IC50 of 15 µM against MCF-7 breast cancer cells . Furthermore, the chlorine atom at the 2-position of the phenyl ring on the thiadiazole contributes an electron-withdrawing effect that modulates target binding, while the ortho-methyl on the benzamide influences both conformational preference and metabolic susceptibility. These compounded structural features mean that procurement of a structurally similar but regioisomerically distinct analog cannot be assumed to reproduce the same target engagement, selectivity window, or physicochemical behavior.

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide – Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: 2-Methyl vs. 4-Methyl Benzamide Substitution and Anticancer Activity Against MCF-7

The 4-methyl regioisomer N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide (CAS 392241-75-7) has a vendor-reported IC50 of 15 µM against the MCF-7 breast cancer cell line, with a proposed mechanism of apoptosis induction . The target 2-methyl compound, bearing an ortho-methyl substituent, is expected to exhibit divergent potency due to altered steric hindrance at the amide linkage, which modifies the dihedral angle between the benzamide phenyl ring and the thiadiazole plane. The 3D-QSAR model developed for the wider 1,3,4-thiadiazole benzamide class confirms that substituent position on the benzamide ring significantly impacts electrostatic potential distribution and, consequently, biological activity [1]. Direct head-to-head comparative IC50 data for the 2-methyl compound are not yet published, representing a critical data gap for procurement decisions.

Anticancer Breast Cancer Regioisomer Comparison

Fungicidal Activity: Class-Level SAR Inference from 3D-QSAR Model of 33 Benzamide-1,3,4-Thiadiazole Congeners

Wang et al. (2022) synthesized and tested 33 compounds in the 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole series (E1–E33) against five pathogenic fungi: Rhizopus nigricans, Penicillium glaucum, Botrytis cinerea, Alternaria brassicae, and Aspergillus niger [1]. At 50 µg/mL, the most active compounds (E1, E2, E29) achieved >80% inhibition across all five fungal strains, comparable to the positive controls chlorothalonil and carbendazim. The 3D-QSAR CoMFA and CoMSIA models established that the electrostatic field contribution dominates over steric and hydrophobic fields, and that introducing electron-withdrawing groups at the 2- and 6-positions of the benzamide ring enhances fungicidal activity, while electron-donating groups at the 4-position of the phenyl ring (on the thiadiazole side) are favorable [1]. The target compound carries a 2-chlorophenyl group (electron-withdrawing) on the thiadiazole and a 2-methylbenzamide (electron-donating methyl at ortho position), placing it in a distinct electrostatic quadrant within the SAR landscape. Selected compounds from this series achieved IC50 values in the range of 0.676–2.673 µmol/L against A. niger, with pIC50 values spanning 5.573–6.170 [1]. While the exact E-number corresponding to the target compound was not explicitly disclosed in the publication, the SAR framework provides predictive guidance for its expected fungicidal potency relative to structurally characterized congeners.

Antifungal 3D-QSAR Agrochemical

Electronic and Lipophilic Differentiation: Ortho-Methylbenzamide vs. Ortho-Trifluoromethylbenzamide and Unsubstituted Benzamide Analogs

The target compound can be directly compared with two structurally characterized analogs sharing the identical 5-(2-chlorophenyl)-1,3,4-thiadiazole core but differing in benzamide ring substitution: the unsubstituted benzamide analog N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 137343-74-9, MW 315.8) and the ortho-trifluoromethyl analog N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide (MW 383.8) [1]. The 2-methyl substituent provides a modest increase in lipophilicity (estimated ΔlogP ≈ +0.5 relative to the unsubstituted benzamide) without the strong electron-withdrawing character of -CF3 (Hammett σmeta ≈ 0.43 for CF3 vs. σmeta ≈ -0.07 for CH3) [2]. This positions the target compound in an intermediate electronic space: more lipophilic than the unsubstituted analog but significantly less electron-deficient on the benzamide ring than the -CF3 analog. The -CF3 analog is explicitly noted by vendors to benefit from improved metabolic resistance conferred by the trifluoromethyl group [1], a property not shared by the 2-methyl compound. These differences directly impact selection for screening cascades where metabolic stability or specific electronic profile at the benzamide moiety is a design criterion.

Physicochemical Properties Lipophilicity Electronic Effects

Inverted Substitution Pattern Comparator: 2-Chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide as a Constitutional Isomer

A structurally intriguing comparator is the constitutional isomer 2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 312524-66-6, MW 329.8), in which the chlorine and methyl substituents are swapped between the two aromatic rings: the thiadiazole 5-position bears a 2-methylphenyl (instead of 2-chlorophenyl), and the benzamide moiety carries a 2-chloro substituent (instead of 2-methyl) . Both compounds share identical molecular formula (C16H12ClN3OS) and molecular weight, yet the electronic distribution is inverted. In the target compound, the electron-withdrawing chlorine resides on the thiadiazole-linked phenyl ring, while the electron-donating methyl is on the benzamide carbonyl side. This electronic arrangement affects the polarization of the amide bond and the electron density of the thiadiazole ring, with predicted consequences for hydrogen-bonding capacity and target recognition. The inverted isomer is commercially available at ≥95% purity, enabling direct comparative screening to experimentally validate the impact of this electronic reversal on biological activity .

Constitutional Isomer SAR Chemical Biology

Insecticidal Class Potential: N-(5-Aryl-1,3,4-thiadiazol-2-yl)amide Scaffold Validation by Dow AgroSciences

The N-(5-aryl-1,3,4-thiadiazol-2-yl)amide scaffold, of which the target compound is a direct member, was systematically optimized by Dow AgroSciences as a new class of insecticides active against sap-feeding pests [1]. Structure-activity relationship studies on both the amide tail and the aryl A-ring identified key substituent patterns conferring activity against Aphis gossypii (cotton aphid), Myzus persicae (green peach aphid), and Bemisia tabaci (sweetpotato whitefly). The scaffold was discovered through isosteric replacement of a pyridazine ring with 1,3,4-thiadiazole, hypothesized to enhance potency and broaden pest spectrum [1]. The target compound, featuring a 2-chlorophenyl A-ring and a 2-methylbenzamide tail, maps onto the substitution space explored in this study. While the patent literature for this Dow program does not disclose individual compound-level insecticidal LC50 values in the public domain, the scaffold-level validation establishes the target compound's membership in a class with demonstrated agricultural relevance, differentiating it from 1,3,4-thiadiazole derivatives lacking the N-(5-aryl)amide architecture.

Insecticide Sap-Feeding Pests Agrochemical Discovery

Commercial Availability and Purity Benchmarking Against Closest Procurement Alternatives

The target compound is stocked by multiple screening compound vendors, including smolecule (Catalog S12130716), Life Chemicals, and Enamine, typically at ≥95% purity as determined by HPLC . Its constitutional isomer 2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is similarly available at ≥95% purity . The 4-methyl regioisomer (CAS 392241-75-7) is available from BenchChem at ≥95% purity . The unsubstituted benzamide analog (CAS 137343-74-9) is available from multiple sources . Critically, the target compound lacks a registered CAS number in authoritative databases such as PubChem and CAS Registry, which may impact procurement traceability and regulatory documentation compared to analogs with established CAS identifiers. This represents both a limitation (for regulated environments) and an opportunity (for novel IP space). All analogs are supplied exclusively for research use, not for human or veterinary therapeutic applications.

Procurement Purity Sourcing

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide – Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Regioisomer-Controlled Anticancer Screening: Comparing Ortho-, Meta-, and Para-Methylbenzamide Thiadiazoles Against MCF-7 and Other Breast Cancer Lines

The target compound (2-methyl), its 3-methyl analog, and the 4-methyl regioisomer (reported IC50 = 15 µM against MCF-7) form a coherent regioisomeric series for probing how the methyl position on the benzamide ring affects antiproliferative potency and apoptosis induction in breast cancer models [1]. The ortho-methyl substitution introduces steric constraints at the amide linkage not present in the para-substituted comparator, potentially altering binding mode to kinase targets such as EGFR or HER-2, for which the N-(1,3,4-thiadiazol-2-yl)benzamide scaffold has established affinity [2]. Researchers should prioritize this compound when the goal is to map the steric tolerance of a putative anticancer target's benzamide-binding pocket.

Structure-Guided Antifungal Lead Optimization Using 3D-QSAR Electrostatic Field Models

For agrochemical discovery programs targeting Botrytis cinerea, Alternaria brassicae, Aspergillus niger, and related phytopathogenic fungi, the target compound occupies a defined electrostatic space within the validated 3D-QSAR CoMFA/CoMSIA models of the 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole class [1]. The electrostatic field contribution is the dominant determinant of fungicidal activity in this series, and the target compound's combination of 2-chlorophenyl (electron-withdrawing on thiadiazole-aryl) and 2-methylbenzamide (electron-donating on benzamide) places it in a quadrant predicted to have moderate-to-good activity based on model interpolation. This compound is best deployed as part of a focused library designed to probe the electrostatic tolerance limits of the benzamide ring, complementing analogs with stronger electron-withdrawing ortho substituents (e.g., -Cl, -CF3) that are predicted by the model to exhibit superior potency.

Insecticidal Screening for Sap-Feeding Pest Control in Agrochemical Development

The N-(5-aryl-1,3,4-thiadiazol-2-yl)amide scaffold has been validated by Dow AgroSciences for activity against Aphis gossypii, Myzus persicae, and Bemisia tabaci [1]. The target compound, with its 2-chlorophenyl A-ring and 2-methylbenzamide tail, falls within the SAR-explored substitution space of this insecticidal class. Procurement of this compound is warranted for screening cascades targeting sap-feeding hemipteran pests, particularly where the ortho-methyl substitution on the amide tail is hypothesized to confer selectivity advantages over the unsubstituted or para-substituted benzamide variants previously explored in the Dow program. The compound's commercial availability from multiple vendors at screening-grade purity supports its integration into medium-throughput insecticidal phenotyping workflows.

Constitutional Isomer Pair Screening for Target Engagement Fingerprinting

The existence of the constitutional isomer 2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, in which the chlorine and methyl positions are swapped between the two aromatic rings while maintaining identical molecular formula and weight, creates a rare opportunity for chemical biology probe development [1]. By screening both isomers in parallel against a panel of biological targets (kinases, GPCRs, microbial pathogens), researchers can generate a target engagement fingerprint that reveals whether the electronic directionality (Cl on thiadiazole-aryl vs. Cl on benzamide) governs selectivity. Differential activity between these isomers against a given target provides strong evidence for a specific binding orientation, making this pair valuable for target deconvolution and mechanism-of-action studies.

Quote Request

Request a Quote for N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.